2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanyl-acetamide moiety at position 2. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4OS/c26-25(27,28)19-10-3-4-11-20(19)30-23(33)15-34-24-22-14-21(31-32(22)13-12-29-24)18-9-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVUVXGMLGIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 452.6 g/mol. The structural components include a naphthalenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4OS |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 1040633-33-7 |
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which play crucial roles in cell motility and proliferation. Inhibition of PAK activity can lead to reduced cell migration and proliferation in various cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins .
- Antimicrobial Activity : Related pyrazolo derivatives have demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for use as anti-tubercular agents .
Cell Proliferation Assays
In vitro studies have indicated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, in thyroid cancer cell lines, treatment with similar compounds resulted in decreased AKT phosphorylation and reduced cell viability at lower concentrations than traditional chemotherapeutics .
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes was evaluated using an IC50 assay. The results indicated potent inhibition comparable to established anti-inflammatory drugs like celecoxib, suggesting a promising therapeutic profile for conditions involving chronic inflammation .
Case Studies
- Thyroid Cancer Research : A study involving the application of similar compounds in thyroid cancer cells showed that they inhibited cell migration and proliferation by targeting PAK pathways. The overexpression of activated PAK1 partially rescued these cells from the inhibitory effects, underscoring the relevance of PAK inhibition in cancer therapy .
- Tuberculosis Treatment : In another investigation focused on anti-tubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy while maintaining low cytotoxicity against human embryonic kidney cells .
Scientific Research Applications
Structural Characteristics
This compound features a unique molecular structure characterized by:
- Molecular Formula : C25H17F3N4OS
- Molecular Weight : 454.5 g/mol
- Functional Groups : The presence of a trifluoromethyl group, a naphthalene moiety, and a pyrazolo[1,5-a]pyrazin unit contributes to its chemical reactivity and biological activity.
Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activities:
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The structural motifs present may contribute to anti-inflammatory activities.
- Antimicrobial Activity : Potential effectiveness against various pathogens has been noted in related compounds.
Anticancer Activity
A study on related pyrazolo compounds indicated that they could inhibit specific kinases involved in cancer progression. The compound's unique structure may enhance its binding affinity to these targets, leading to effective therapeutic outcomes.
Anti-inflammatory Mechanisms
Research has demonstrated that compounds with similar structural features can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease models.
Antimicrobial Studies
Some derivatives of pyrazolo compounds have been tested for their antimicrobial properties against bacteria and fungi. The presence of the naphthalene ring and sulfur atom may enhance their interaction with microbial targets.
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrazine scaffold is shared among several analogs, but substitutions at positions 2 and 4 differentiate their pharmacological profiles:
Key Observations :
Pharmacological and Physicochemical Properties
Notes:
- Compound shows moderate antimicrobial activity, likely due to the methoxy group’s electron-donating effects .
Q & A
What are the critical synthetic steps for preparing 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the sulfanyl group at the pyrazolo[1,5-a]pyrazine core .
- Amide coupling between the sulfanyl-acetamide intermediate and 2-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .
- Purification via column chromatography or recrystallization to isolate the final product .
Optimization strategies:
- Temperature control (e.g., reflux in ethanol or THF) to enhance reaction rates while minimizing side products .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .
- Catalyst use (e.g., Cu(OAc)₂ for cycloadditions in related pyrazolo-pyrazine syntheses) .
Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify connectivity of the pyrazolo-pyrazine core, naphthalene, and trifluoromethylphenyl groups .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
- HPLC with UV/Vis detection (≥95% purity threshold) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
How can researchers design assays to evaluate the compound’s biological activity while addressing data variability?
Methodological Answer:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Dose-response curves (3-5 replicates per concentration) to minimize inter-experimental variability .
- Negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., staurosporine for kinases) for data normalization .
How can contradictions in reported biological activity data for structurally similar compounds be resolved?
Methodological Answer:
- Comparative substituent analysis: Evaluate how trifluoromethyl vs. chloro/methoxy groups impact target binding (e.g., via molecular docking) .
- Assay condition standardization: Ensure consistent pH, temperature, and incubation times across studies .
- Meta-analysis of IC₅₀ values from independent studies to identify trends in structure-activity relationships (SAR) .
What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to model binding modes with proteins (e.g., EGFR, COX-2) .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- Pharmacophore mapping (MOE) to identify critical interaction motifs (e.g., hydrogen bonds with the acetamide group) .
How can metabolic stability and degradation pathways of this compound be assessed?
Methodological Answer:
- Liver microsome assays (human/rat) with LC-MS/MS to quantify parent compound depletion and metabolite formation .
- CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Forced degradation studies under acidic, basic, oxidative (H₂O₂), and photolytic conditions to identify labile sites (e.g., sulfanyl linkage) .
What strategies are effective for SAR studies to enhance potency and selectivity?
Methodological Answer:
- Substituent variation: Replace naphthalen-1-yl with substituted aryl groups (e.g., 4-chlorophenyl) to probe steric/electronic effects .
- Bioisosteric replacement: Substitute the trifluoromethyl group with cyano or sulfonamide to modulate lipophilicity .
- X-ray co-crystallography of analogs with target proteins to guide rational design .
How can physicochemical properties (e.g., solubility, logP) be optimized for in vivo studies?
Methodological Answer:
- LogP determination via shake-flask method or HPLC-derived retention times to assess lipophilicity .
- Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/Cremophor EL) to improve aqueous solubility .
- Solid dispersion techniques with polymers (e.g., HPMC) to enhance dissolution rates .
What methods evaluate the compound’s toxicity and selectivity in preclinical models?
Methodological Answer:
- Cytotoxicity screening in non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices .
- hERG inhibition assays (patch-clamp or fluorescence-based) to assess cardiac toxicity risk .
- In vivo acute toxicity in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .
How can low bioavailability challenges be addressed during formulation?
Methodological Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., ester-linked phosphate) to enhance permeability .
- Nanoformulation (liposomes, PLGA nanoparticles) to improve solubility and prolong circulation .
- Pharmacokinetic profiling in rats (IV vs. oral dosing) to identify absorption barriers (e.g., first-pass metabolism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
